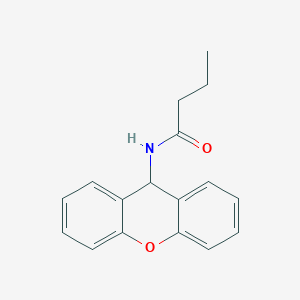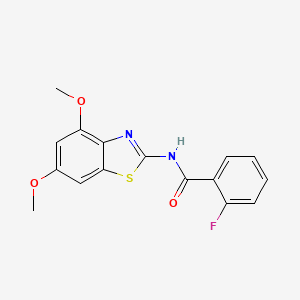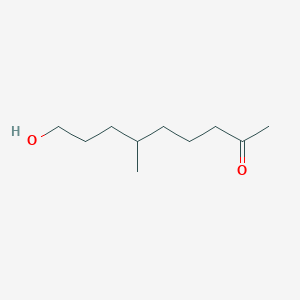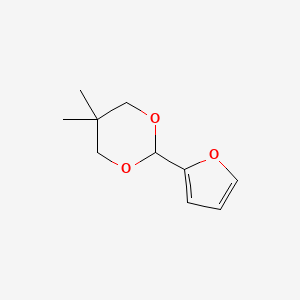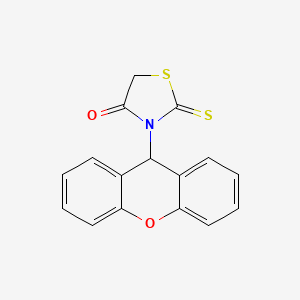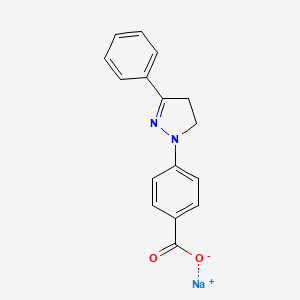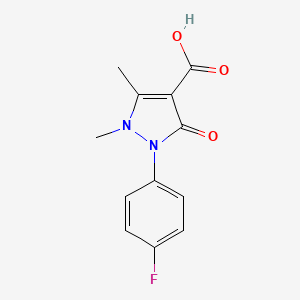
Magnesium, butyliodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium, butyliodo- is an organometallic compound that features a magnesium atom bonded to a butyl group and an iodine atom. This compound is part of the broader class of organomagnesium compounds, which are widely used in organic synthesis due to their reactivity and versatility. The presence of both the butyl group and the iodine atom in the molecule makes it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium, butyliodo- can be synthesized through the reaction of butyl iodide with magnesium metal in an appropriate solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds as follows:
C4H9I+Mg→C4H9MgI
This reaction is typically carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The magnesium metal is often activated by the addition of a small amount of iodine or 1,2-dibromoethane to initiate the reaction .
Industrial Production Methods
On an industrial scale, the production of magnesium, butyliodo- follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity. The use of continuous flow reactors can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Magnesium, butyliodo- undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Reduction Reactions: It can reduce certain organic compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in an ether solvent.
Substitution Reactions: Often involves halogenated compounds, with the reaction facilitated by the presence of a catalyst or under specific temperature conditions.
Reduction Reactions: May involve the use of additional reducing agents or specific reaction conditions to achieve the desired reduction.
Major Products Formed
Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
Organomagnesium Halides: Formed from halogen-metal exchange reactions.
Reduced Organic Compounds: Formed from reduction reactions.
科学研究应用
Magnesium, butyliodo- has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
作用机制
The mechanism of action of magnesium, butyliodo- involves the transfer of the butyl group to a substrate, facilitated by the magnesium atom. This transfer can occur through nucleophilic addition, substitution, or reduction mechanisms, depending on the nature of the substrate and the reaction conditions. The magnesium atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .
相似化合物的比较
Similar Compounds
Magnesium, methyl-: Similar in reactivity but with a methyl group instead of a butyl group.
Magnesium, ethyl-: Features an ethyl group, offering different reactivity and selectivity.
Magnesium, phenyl-: Contains a phenyl group, providing unique reactivity in aromatic substitution reactions
Uniqueness
Magnesium, butyliodo- is unique due to the presence of the butyl group, which offers a balance between reactivity and steric hindrance. This makes it particularly useful in reactions where a longer carbon chain is beneficial, such as in the synthesis of larger organic molecules.
属性
CAS 编号 |
1889-20-9 |
|---|---|
分子式 |
C4H9IMg |
分子量 |
208.32 g/mol |
IUPAC 名称 |
magnesium;butane;iodide |
InChI |
InChI=1S/C4H9.HI.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
HJMSAAPFKZYBSQ-UHFFFAOYSA-M |
规范 SMILES |
CCC[CH2-].[Mg+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


